Product packaging for Hexyl lactate(Cat. No.:CAS No. 20279-51-0)

Hexyl lactate

Cat. No.: B1615564
CAS No.: 20279-51-0
M. Wt: 174.24 g/mol
InChI Key: KDPXOGYCOOUWOS-UHFFFAOYSA-N
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Description

Overview of Hexyl Lactate (B86563) as a Unique Chemical Entity

Hexyl lactate, with the chemical formula C9H18O3, is recognized for its mild, fruity aroma and its characteristics as a colorless, clear liquid. It is a synthetic ester that combines the functionalities of both an alcohol and a carboxylic acid, rendering it with unique solvency and moisturizing properties. Its chemical stability and compatibility with a wide range of other ingredients make it a versatile component in various formulations.

Below is a comprehensive table of the key chemical and physical properties of this compound:

PropertyValue
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS Number 20279-51-0
Appearance Colorless clear liquid
Boiling Point 245.22°C (rough estimate)
Flash Point 87.4 °C
Density 1.0069 (rough estimate)
Vapor Pressure 0.0247mmHg at 25°C
Refractive Index 1.4300 (estimate)

(Data sourced from multiple chemical property databases)

Historical and Current Research Significance of this compound

The historical significance of lactate esters is intrinsically linked to the discovery and production of lactic acid. Lactic acid was first isolated in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. wikipedia.org The industrial production of lactic acid began in the late 19th century, paving the way for the synthesis of its various esters. wikipedia.org While specific historical milestones for this compound are not extensively documented, its development can be situated within the broader exploration of lactate esters for diverse industrial applications throughout the 20th century. ncsu.edu

In recent years, the research significance of this compound has grown, largely driven by the principles of green and sustainable chemistry. ijsrst.com There is a growing body of research focused on environmentally benign solvents, and this compound has been identified as a promising candidate due to its biodegradability and derivation from renewable resources. ijsrst.com Current research is actively exploring its efficacy as a solvent in organic synthesis, its potential in the formulation of novel cosmetic and personal care products, and its sensory properties in the food and beverage industry. lookchem.com

Scope and Academic Research Focus of the Outline

This article is strictly focused on the chemical compound this compound within the context of chemical research. The scope is confined to its identity as a unique chemical entity, its historical and ongoing significance in research, and detailed findings related to its synthesis and applications. The content is structured to provide a professional and authoritative overview, drawing from a range of scientific sources. Information regarding dosage, administration, and safety profiles is expressly excluded to maintain a clear focus on the chemical and research aspects of the compound.

Detailed Research Findings

Synthesis of this compound

Research into the synthesis of this compound has explored various methodologies, with a significant focus on improving efficiency and sustainability.

Fischer Esterification: The traditional method for synthesizing this compound is through Fischer esterification. This acid-catalyzed reaction involves heating a mixture of lactic acid and hexanol in the presence of a strong acid catalyst, such as sulfuric acid. While effective, this method can present challenges related to catalyst removal and potential side reactions.

Enzymatic Synthesis: A growing area of research is the enzymatic synthesis of this compound, which offers a more environmentally friendly alternative to traditional chemical methods. Lipases are the most commonly employed enzymes for this purpose. Research has demonstrated that immobilized lipases can effectively catalyze the esterification of lactic acid with hexanol under mild reaction conditions. This biocatalytic approach often results in high yields and purity of the final product, with the added benefits of enzyme reusability and reduced waste generation. Studies have investigated the optimization of various reaction parameters, including temperature, substrate molar ratio, and enzyme concentration, to maximize the yield of this compound.

Applications in Chemical Research

Green Solvent: A significant area of current research revolves around the application of this compound as a green solvent. ijsrst.com Its low toxicity, biodegradability, and derivation from renewable feedstocks make it an attractive alternative to conventional volatile organic compounds (VOCs). Research studies have begun to explore its use as a reaction medium in various organic transformations, demonstrating its potential to facilitate chemical reactions in a more sustainable manner.

Flavor and Fragrance: this compound is recognized for its pleasant, mild, and fruity aroma, which has led to its investigation and use in the flavor and fragrance industries. thegoodscentscompany.com It is used to impart fresh and green notes to perfumes, lotions, and other personal care products. In the food and beverage sector, it is utilized as a flavoring agent to enhance fruity profiles, such as those of apple and pear. Ongoing research in this area focuses on the sensory analysis of this compound and its synergistic effects with other flavor and fragrance compounds.

Cosmetics and Personal Care: Due to its moisturizing properties and pleasant scent, this compound is incorporated into a variety of cosmetic and personal care products. lookchem.com It can be found in lotions, creams, lip balms, and hair care products, where it contributes to both the sensory experience and the functional performance of the formulation. lookchem.com Research in this field is directed towards understanding its impact on skin hydration and its compatibility with other cosmetic ingredients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O3 B1615564 Hexyl lactate CAS No. 20279-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(11)8(2)10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPXOGYCOOUWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864931
Record name Hexyl 2-hydroxypropanoate
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20279-51-0
Record name Hexyl lactate
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Record name Hexyl DL-lactate
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Record name Hexyl 2-hydroxypropanoate
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Record name Hexyl lactate
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Record name HEXYL DL-LACTATE
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Advanced Synthetic Methodologies for Hexyl Lactate

Enzymatic Esterification Routes for Hexyl Lactate (B86563) Production

Enzymatic esterification has emerged as a highly effective and specific method for the synthesis of hexyl lactate, offering a green alternative to traditional chemical catalysis. This biocatalytic approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction between lactic acid and hexanol. The mild reaction conditions associated with enzymatic synthesis help in preserving the chemical integrity of the reactants and products, often leading to higher purity and yield.

Biocatalyst Selection and Characterization for this compound Synthesis

The choice of biocatalyst is a critical factor in the successful synthesis of this compound. Lipases are the most widely employed enzymes for this purpose due to their broad substrate specificity and stability in non-aqueous media. rsc.org Various lipases from different microbial sources have been investigated for their efficacy in catalyzing the formation of lactate esters.

Among the various lipases, those from Candida antarctica (immobilized as Novozym 435) and Rhizomucor miehei (immobilized as Lipozyme IM) are frequently cited for their high activity and stability in ester synthesis. wur.nl The immobilization of these enzymes on solid supports, such as acrylic resins or macroporous polymers like Diaion HP-20, is a common strategy to enhance their operational stability and facilitate their recovery and reuse, which is crucial for industrial applications. wur.nlnih.gov

Optimization of Reaction Parameters in Enzyme-Catalyzed Esterification (e.g., temperature, substrate molar ratio, flow rate, enzyme concentration, initial water content)

The efficiency of enzymatic this compound synthesis is significantly influenced by several reaction parameters. Optimization of these parameters is essential to maximize the product yield and reaction rate. Key parameters that are often optimized include temperature, substrate molar ratio, enzyme concentration, and initial water content.

Temperature: The reaction temperature affects both the enzyme activity and the reaction equilibrium. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. For the synthesis of similar hexyl esters, optimal temperatures are typically found in the range of 45-60°C. For example, the optimal temperature for hexyl laurate synthesis using Lipozyme IM-77 was found to be 45°C. capes.gov.br

Substrate Molar Ratio: The molar ratio of the alcohol (hexanol) to the acid (lactic acid) is a crucial parameter. An excess of one of the substrates is often used to shift the reaction equilibrium towards the product side. In the synthesis of hexyl laurate, a substrate molar ratio of hexanol to lauric acid of 1:2 was found to be optimal. capes.gov.br

Enzyme Concentration: The concentration of the biocatalyst directly impacts the reaction rate. A higher enzyme concentration generally leads to a faster reaction, but the cost of the enzyme can be a limiting factor.

Initial Water Content: Water is a byproduct of the esterification reaction, and its presence can promote the reverse reaction (hydrolysis). Therefore, controlling the initial water content in the reaction medium is critical for achieving high conversion rates.

The following table summarizes the optimized parameters for the synthesis of a related hexyl ester, hexyl butyrate, using Lipozyme IM-77, which provides a model for this compound synthesis. srce.hr

ParameterOptimized Value
Reaction Time8.3 hours
Temperature50 °C
Enzyme Amount42.7 %
Substrate Molar Ratio (Butyric Acid:Hexanol)1.8:1
Added Water12.6 %
Table 1: Optimized conditions for the enzymatic synthesis of hexyl butyrate. srce.hr

Continuous Bioreactor Applications for Efficient this compound Production

For large-scale industrial production, continuous bioreactors offer several advantages over batch processes, including higher productivity, better process control, and lower operational costs. corning.comopenaccessjournals.com Packed bed bioreactors (PBRs) are commonly used for continuous enzymatic esterification. capes.gov.br In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it.

The use of continuous flow systems, such as Corning's Advanced-Flow™ reactors, allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to consistent product quality. corning.com These reactors often feature a modular design, enabling easy scale-up from laboratory to industrial production. corning.com

In a study on the continuous synthesis of hexyl laurate in a packed bed bioreactor using Lipozyme IM-77, a high molar conversion of 97% was achieved under optimized conditions. researchgate.net The operational stability of the biocatalyst in a continuous system is a key performance indicator. For instance, in the synthesis of hexyl butyrate, the immobilized lipase (B570770) retained 60% of its initial activity after ten reaction cycles. nih.gov

The development of simulated moving bed reactors (SMBR) represents a further advancement, integrating reaction and in-situ product separation to overcome equilibrium limitations and achieve complete conversion of the limiting reactant. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edumdpi.com

Development of Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free reaction systems. Ethyl lactate, a structurally similar compound to this compound, is itself considered a green solvent, being biodegradable, non-toxic, and derived from renewable resources. uobasrah.edu.iqaidic.it The principles applied to ethyl lactate synthesis, such as using reactive distillation to combine reaction and separation, can be adapted for this compound production to create a more sustainable process. aidic.it

Enzymatic catalysis, as discussed in section 2.1, is inherently a green approach as it operates under mild conditions of temperature and pressure, reducing energy consumption. rroij.com Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. illinois.edu Mechanochemical methods, such as ball milling, are also being explored as a solvent-free approach for the synthesis of lactate esters from polylactic acid (PLA), offering a sustainable route for upcycling plastic waste. rsc.org

Catalyst Systems for Sustainable this compound Synthesis

The development of sustainable catalyst systems is central to the green synthesis of this compound. This includes both biocatalysts and chemocatalysts derived from renewable sources or designed for high efficiency and recyclability.

Heterogeneous Catalysts: For chemical synthesis routes, there is a strong focus on developing solid acid catalysts to replace corrosive and difficult-to-separate homogeneous catalysts. Materials like tin-containing zeolites (Sn-Beta) and supported metal oxides (e.g., SnO2 or ZnO on activated carbon) have shown high activity and selectivity in the conversion of biomass-derived sugars into alkyl lactates. pnas.orgoulu.finih.gov These catalysts can be prepared from waste materials like hydrolysis lignin, further enhancing the sustainability of the process. oulu.fi For example, a ZnO@AC catalyst demonstrated a 60% yield for ethyl lactate from glucose. oulu.fi Bimetallic systems, such as Sn-In-MCM-41, have also been developed, showing cooperative effects that lead to higher yields of methyl lactate from sugars. csic.es

The following table presents a selection of sustainable catalyst systems used for the synthesis of lactate esters.

Catalyst SystemSubstrateProductYieldReference
SnO2@ACDihydroxyacetoneEthyl Lactate99% oulu.fi
ZnO@ACGlucoseEthyl Lactate60% oulu.fi
Hierarchical bimetallic Sn-Beta zeoliteGlucoseLactic Acid67% nih.gov
Sn-In-MCM-41GlucoseMethyl Lactate69.4% csic.es
Table 2: Examples of Sustainable Catalyst Systems for Lactate Ester Production.

Solvent-Free Reaction Systems for this compound Production

The elimination of organic solvents in chemical synthesis is a primary goal of green chemistry, as it reduces hazardous waste, cost, and environmental pollution. semanticscholar.orgnih.gov Solvent-free systems for ester production, also known as neat systems, utilize the reactants themselves as the reaction medium, which can lead to higher reactant concentrations and improved volumetric productivity. nih.gov The direct esterification of lactic acid with hexanol to produce this compound is well-suited to these approaches, primarily through the use of enzymatic and solid acid catalysts.

Enzymatic catalysis, particularly with lipases, is a highly effective method for solvent-free esterification. Lipases are valued for their high selectivity and ability to function under mild conditions, which minimizes the formation of by-products. mdpi.com The immobilized lipase B from Candida antarctica (CALB), often known by its commercial name Novozym 435, is a widely studied and efficient biocatalyst for a range of esterification reactions, including those in solvent-free media. semanticscholar.orgd-nb.info The enzyme's active site is directly exposed to the solvent or reaction medium, making it highly effective for such transformations. d-nb.info Research on the synthesis of various flavor esters has demonstrated the feasibility of using lipases in solvent-free or minimal-solvent systems. nih.gov For instance, the lipase-catalyzed synthesis of hexyl acetate (B1210297) via transesterification of hexanol has been optimized under such conditions, highlighting the importance of parameters like temperature and the molar ratio of substrates. nih.gov

Solid acid catalysts represent another significant avenue for solvent-free esterification. These heterogeneous catalysts, such as modified clays (B1170129) like Montmorillonite K10, offer advantages like easy separation from the reaction mixture, potential for reuse, and replacement of corrosive mineral acids. ijstr.orgresearchgate.net A study on the esterification of various carboxylic acids and alcohols found that an equimolar amount of reactants with a phosphoric acid-modified Montmorillonite K10 catalyst under reflux conditions provided high yields without any solvent. ijstr.org A catalyst-free approach has also been patented for producing alkyl lactates (from C1 to C8 alcohols) from commercial lactic acid at elevated temperatures (130-250°C) and pressures. google.com

Table 1: Research Findings on Solvent-Free Ester Synthesis
Ester ProductCatalystAlcoholAcid/Acyl DonorKey ConditionsYield/ConversionReference
Hexyl AcetateImmobilized Mucor miehei LipaseHexanolTriacetin52.6°C, 7.7 h, Molar Ratio 2.7:1 (Triacetin:Hexanol)86.6% Molar Conversion nih.gov
Ethyl LactateAspergillus niger LipaseEthanol (B145695)Lactic Acid30°C, 12 h, in Soybean Oil15.8% Yield nih.gov
2-Pentyl 3-oxobutanoateCandida antarctica Lipase B (Novozym 435)2-PentanolEthyl 3-oxobutanoate50°C, 2 h, Molar Ratio 1:2 (Ester:Alcohol), Microwave~95% Isolated Yield semanticscholar.org
Esters of Benzoic AcidsPhosphoric Acid-Modified Montmorillonite K10Methanol / Benzyl AlcoholSubstituted Benzoic AcidsReflux Temp, 5 h, 10 wt% catalystHigh Yields ijstr.org
Heptyl OleateCross-linked Enzyme Aggregates of CALBHeptanolOleic AcidOrganic Medium, 1 h14% Conversion conicet.gov.ar

Microwave-Assisted Synthesis Enhancements for this compound

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often reducing reaction times from hours to minutes and improving product yields. sphinxsai.comukm.my This technique is considered a green technology due to its high energy efficiency and speed. sphinxsai.comacs.org The heating mechanism in microwave synthesis involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, causing rapid, localized, and uniform heating through dipole rotation and ionic conduction. uni-pannon.hu This is in contrast to conventional heating, which relies on slower thermal conduction from an external source. uni-pannon.hu

The application of microwave irradiation to the synthesis of esters like this compound offers significant advantages. Studies comparing microwave-assisted synthesis with conventional heating for various reactions consistently report dramatic reductions in reaction time and higher yields. sphinxsai.comukm.my For example, in the synthesis of certain heterocyclic molecules, reaction times were reduced from 2-15 hours to just 2-8 minutes with improved yields. sphinxsai.com

A particularly promising application is the combination of microwave heating with enzymatic catalysis. semanticscholar.org The synergy between microwaves and lipases can enhance reaction rates beyond what is achievable by thermal effects alone. researchgate.net Research has shown that enzymes like Candida antarctica lipase B are not only stable under microwave irradiation but can also exhibit enhanced activity. semanticscholar.orguni-pannon.hu This combination is highly effective in solvent-free systems, creating an exceptionally efficient and environmentally friendly process. semanticscholar.org For instance, the lipase-catalyzed transesterification of β-ketoesters under solvent-free, microwave-assisted conditions achieved high yields (up to 96%) in under two hours, with the enzyme maintaining its activity over ten consecutive cycles. semanticscholar.org Similarly, in the synthesis of ethyl laurate, microwave assistance led to a 98% conversion in just 10 minutes, whereas conventional heating required 4 hours to achieve a 92% conversion. researchgate.net This acceleration is attributed to the rapid and localized superheating of the reaction medium, which enhances the interaction between the enzyme and the substrates. researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in Ester Synthesis
Ester SynthesisCatalystMethodReaction TimeYield/ConversionReference
Lauric Acid + AlcoholsLipase (P. cepacia)MicrowaveMinutesHigher Conversion scielo.org.mx
Conventional24 hoursLower Conversion
Ethyl LaurateLipaseMicrowave10 min98% Conversion researchgate.net
Conventional4 h92% Conversion
β-KetoestersCALB (Novozym 435)Microwave (Solvent-Free)< 2 hUp to 96% Yield semanticscholar.org
ConventionalLongerLower
Various HeterocyclesN/AMicrowave2-8 minHigher Yields sphinxsai.com
Conventional2-15 hLower Yields

Biogenic Formation and Metabolic Pathways Involving Hexyl Lactate

Microbial Biosynthesis Mechanisms of Hexyl Lactate (B86563)

The microbial synthesis of hexyl lactate is not a primary metabolic pathway but rather a secondary reaction contingent on the presence of specific precursors and enzymatic activities. The formation is intrinsically linked to fermentation processes where these necessary components are produced.

Role of Fermentation Processes in this compound Generation

Fermentation is a metabolic process where microorganisms convert sugars into acids, gases, or alcohol in the absence of oxygen. nih.govscielo.br This process is fundamental to the production of many foods and beverages and creates an environment rich in the molecular precursors needed for ester synthesis. During fermentation, particularly in products like cheese and wine, a variety of organic acids and alcohols are generated as metabolic byproducts. slu.sedergipark.org.tr The esterification of an alcohol with a carboxylic acid can then occur, leading to the formation of esters like this compound. researchgate.net For instance, studies on the fermentation of Pedro Ximenez grape musts have identified the production of this compound, highlighting the role of fermentation conditions in its synthesis. researchgate.net The formation of esters is often a result of the metabolic activity of yeasts and bacteria present in the fermenting medium. researchgate.net

Involvement of Lactic Acid Bacteria (LAB) in this compound Formation

Lactic Acid Bacteria (LAB) are a group of Gram-positive bacteria known for producing lactic acid as a major end-product of carbohydrate fermentation. nih.govnih.gov These bacteria are central to the production of many fermented dairy products, vegetables, and sourdough breads. nih.govresearchgate.net LAB can be classified as homofermentative, producing mainly lactic acid from glucose, or heterofermentative, which produce lactic acid as well as other compounds like ethanol (B145695) and carbon dioxide. nih.gov

The involvement of LAB in the formation of this compound is primarily through their production of lactic acid and their inherent enzymatic capabilities for esterification. dergipark.org.tr Research on Kazak cheese has shown that LAB strains, such as Lactobacillus rhamnosus and Lactobacillus helveticus, contribute to the flavor profile, which includes various esters. frontiersin.orgnih.gov In this context, L. rhamnosus was particularly noted for its contribution to the formation of hexyl acetate (B1210297), a related hexyl ester. frontiersin.orgnih.gov Furthermore, L. helveticus has been shown to possess significant lipase (B570770) activity, an enzyme class capable of catalyzing ester synthesis. frontiersin.orgnih.govresearchgate.net The presence of both the acid precursor (lactic acid) and the enzymatic machinery (esterases and lipases) in LAB strongly suggests their role in the biosynthesis of lactate esters, including this compound, when the alcohol precursor (hexanol) is available. frontiersin.orgnih.govnih.gov

Identification of Precursor Compounds and Related Enzymatic Activities

The biosynthesis of this compound requires two primary precursor compounds: lactic acid and hexanol.

Lactic Acid : This is a direct product of carbohydrate metabolism by LAB through glycolysis. nih.gov Microorganisms like LAB convert sugars such as glucose and lactose (B1674315) into pyruvate, which is then reduced to lactic acid by the enzyme lactate dehydrogenase. nih.gov The concentration and availability of lactic acid are therefore high in environments where LAB are active. dergipark.org.tr

Hexanol : The formation of hexanol in microbial systems can occur through several pathways. One hypothetical pathway involves the degradation of hexanal (B45976), which can be reduced to hexanol. dp.tech Hexanal itself can be formed from the oxidation of fatty acids. Additionally, the catabolism of lipids can release fatty acids and glycerol, and subsequent metabolic activities can lead to the formation of various alcohols, including hexanol. researchgate.net

The key enzymatic activity responsible for the synthesis of this compound is esterification, catalyzed by enzymes such as esterases and lipases . scielo.br These enzymes, belonging to the hydrolase class, can catalyze the formation of ester bonds under conditions of low water activity, which can occur within microenvironments in a fermenting matrix. scielo.brnih.gov Many LAB species, including those from the genera Lactobacillus, Pediococcus, and Oenococcus, are known to possess esterase activity. researchgate.netnih.gov This activity is often strain-specific and can be influenced by environmental factors like pH and temperature. researchgate.net The esterases from LAB can act on a range of substrates, and their presence facilitates the synthesis of various esters that contribute to the flavor complexity of fermented products. nih.govresearchgate.net

Table 1: Key Components in the Microbial Biosynthesis of this compound

ComponentRole in BiosynthesisOriginating Process/OrganismCitation
Precursors
Lactic AcidAcid moiety of the esterFermentation of carbohydrates by Lactic Acid Bacteria (LAB) nih.govnih.gov
HexanolAlcohol moiety of the esterDegradation of hexanal; Lipid metabolism researchgate.netdp.tech
Enzymes
Lactate DehydrogenaseCatalyzes the formation of lactic acid from pyruvateLactic Acid Bacteria (LAB) nih.gov
Esterase / LipaseCatalyzes the esterification of lactic acid and hexanolLactic Acid Bacteria (e.g., Lactobacillus), other microorganisms scielo.brfrontiersin.orgnih.govnih.gov
Microorganisms
Lactic Acid Bacteria (LAB)Primary producers of lactic acid and esterifying enzymesFound in fermented foods (cheese, wine, sourdough) nih.govfrontiersin.orgnih.gov

Biological Degradation Pathways of this compound

Just as microorganisms can synthesize esters, they can also degrade them. The primary mechanism for the breakdown of this compound in biological systems is through enzymatic hydrolysis.

Mechanisms of Ester Hydrolysis in Biological Systems

Ester hydrolysis is the cleavage of an ester bond by the addition of a water molecule, resulting in the formation of a carboxylic acid and an alcohol. In biological systems, this reaction is catalyzed by hydrolase enzymes, specifically esterases and lipases . nih.govcabidigitallibrary.org

The reaction can be summarized as: this compound + H₂O ⇌ Lactic Acid + Hexanol

This reaction is reversible, and the direction is determined by the cellular conditions, particularly the water activity. In aqueous environments, hydrolysis is favored. nih.gov Microbial lipases and esterases are widespread in nature and are produced by a variety of bacteria, yeasts, and fungi. nih.govresearchgate.net These enzymes often possess a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) in their active site that facilitates the nucleophilic attack on the ester's carbonyl carbon, leading to the cleavage of the ester bond. diva-portal.org

Studies on various microbial esterases have shown that their substrate specificity can vary, but they are generally effective at hydrolyzing esters with short to medium-chain fatty acids. nih.govd-nb.info For example, esterases from LAB isolated from ewe's milk and cheese preferentially degrade naphthyl derivatives with acyl chains of 2 to 6 carbons. nih.gov Given that this compound is an ester of a 3-carbon hydroxy acid and a 6-carbon alcohol, it falls within the substrate range for many microbial esterases. Therefore, in a biological system containing microorganisms with active esterases or lipases, this compound would be susceptible to hydrolysis, breaking it down into its constituent parts: lactic acid and hexanol. nih.govnih.gov

Table 2: Enzymes and Products of this compound Degradation

ComponentDescriptionCitation
Enzyme
Esterase / LipaseCatalyzes the hydrolysis of the ester bond in this compound. nih.govcabidigitallibrary.org
Degradation Products
Lactic AcidThe carboxylic acid resulting from hydrolysis. nih.gov
HexanolThe alcohol resulting from hydrolysis. nih.gov

Investigation of Hexyl Lactate in Flavor and Fragrance Science

Hexyl Lactate (B86563) as a Flavoring Agent in Food and Beverages

As a flavor and fragrance agent, hexyl lactate contributes specific aroma and taste profiles to a variety of products. thegoodscentscompany.com Its chemical structure, an ester formed from hexanol and lactic acid, gives rise to its characteristic sensory properties.

This compound is recognized for its multifaceted aroma profile, which is generally described as fruity and floral. thegoodscentscompany.com Detailed sensory analysis reveals a more complex bouquet of notes.

Odor Profile: The scent is characterized as green, leafy, sweet, and waxy, with undertones of melon and violet leaf. thegoodscentscompany.com Some descriptions also note a resemblance to the tropical fruit. thegoodscentscompany.com

Flavor Profile: When tasted, it imparts a green, leafy, and waxy character with fruity and tropical nuances. thegoodscentscompany.com These attributes make it suitable for enhancing fruit flavors like pear, apple, melon, and strawberry, as well as vegetable notes such as tomato. thegoodscentscompany.com

Interactive Table: Sensory Profile of this compound

Sensory AspectDescriptors
Odor Type Green, Fruity, Floral, Sweet, Waxy thegoodscentscompany.comthegoodscentscompany.com
Odor Details Leafy, melon, violet leaf, tropical nuances thegoodscentscompany.com
Flavor Type Green, Fruity thegoodscentscompany.com
Flavor Details Leafy, waxy, tropical nuances thegoodscentscompany.com
Substantivity The scent can last for approximately 21 hours on a testing strip. thegoodscentscompany.com

The flavor of fermented foods like sourdough bread is significantly influenced by the metabolic activities of microorganisms, primarily lactic acid bacteria (LAB) and yeasts. otago.ac.nz These microbes produce a wide array of volatile organic compounds (VOCs), including esters, which are responsible for the desirable fruity and sweet notes. cabidigitallibrary.orgnih.gov

The formation of esters by LAB is a key contributor to the flavor profile of sourdough. nih.gov While the biosynthesis of esters by yeasts is well-known, studies have confirmed that certain LAB species can also synthesize esters such as ethyl acetate (B1210297) (sweet notes) and ethyl lactate (creamy notes) under specific conditions. nih.gov The production of these compounds is often limited by the availability of their precursors, such as alcohols and acyl-CoA. nih.gov

In the context of sourdough fermentation, specific volatile compounds are associated with different types of microbial metabolism. For instance, compounds like hexyl acetate have been linked to heterofermentative LAB fermentation. otago.ac.nz Research has detected low concentrations of compounds like isoamyl lactate and hexyl acetate in doughs inoculated with specific LAB strains, such as Lactobacillus casei. cabidigitallibrary.org While the direct formation of this compound in sourdough is not prominently documented, the established production of other lactate esters (e.g., ethyl lactate) and hexyl esters by sourdough-relevant microbes points to the potential pathways for its formation. otago.ac.nzcabidigitallibrary.orgnih.gov

In studies of various types of Baijiu, ethyl lactate is frequently identified as one of the most abundant esters, playing a crucial role in the quality and characteristic flavor of the spirit. mdpi.comrsc.orgmdpi.comnih.gov It is known to impart creamy, buttery, and fruity notes. nih.gov Along with ethyl lactate, other esters like ethyl hexanoate (B1226103), ethyl acetate, and ethyl butanoate are considered core components of the aroma profile. rsc.orgmdpi.com

While ethyl lactate is a dominant lactate ester in these fermented beverages, the presence of other esters, including a variety of hexyl esters, contributes to the complexity of the final flavor. tandfonline.comfrontiersin.org For example, hexyl acetate has been identified as an important aroma-active compound in some food systems. indexcopernicus.com The analysis of these food matrices demonstrates the importance of lactate esters and other ester groups in creating a rich and desirable sensory experience. mdpi.commdpi.com

Interactive Table: Key Esters Identified in Baijiu

CompoundCommon Aroma Contribution(s)Significance in Baijiu
Ethyl lactate Creamy, buttery, fruity nih.govA major flavor component in many types of Baijiu. mdpi.comrsc.orgnih.gov
Ethyl hexanoate Fruity, pineapple-like rsc.orgfrontiersin.orgConsidered a key aroma compound. rsc.orgrsc.org
Ethyl acetate Fruity, sweet frontiersin.orgOne of the esters with the highest concentrations. mdpi.com
Ethyl butanoate Fruity, apple-like rsc.orgA major ester contributing to the main aroma profile. rsc.org

Structure-Odor Relationship Studies of this compound

The relationship between a molecule's chemical structure and its perceived odor is a central area of research in flavor and fragrance science. oup.com Understanding this relationship, often referred to as a Structure-Odor Relationship (SOR), allows for the prediction of the sensory properties of new or unknown compounds. oup.com The molecular geometry and the nature of a molecule's functional groups are crucial for its perception by olfactory receptors. oup.com

Modern SOR research employs both computational modeling and direct experimental methods to decode how the brain perceives smell. nih.govresearchgate.netperfumerflavorist.com

Computational Approaches: These methods use large datasets of odorant molecules and their associated smells to build predictive models. nih.govgoogle.com Techniques like pharmacophore modeling identify the critical chemical features necessary for a molecule to activate a specific olfactory receptor. nih.govmdpi.com this compound has been included in the datasets for such computational studies, which aim to group odorants and generate pharmacophore models to understand olfactory perception at a molecular level. nih.govmdpi.com These models are foundational for creating a "computational nose" that can predict a smell from a chemical structure. researchgate.netnih.gov

Experimental Approaches: Laboratory experiments provide direct data on the response of the olfactory system to specific compounds. In studies on drosophilid flies, single sensillum recordings have been used to identify specific olfactory sensory neurons that are excited by the structurally similar compound, ethyl lactate. nih.gov In other research, olfactory discrimination learning paradigms have been used in mice to test their ability to distinguish between different odorants, including ethyl lactate, providing insights into the cognitive aspects of smell. nih.gov These experimental findings are crucial for validating the results of computational models and building a comprehensive understanding of olfactory processing. researchgate.net

Molecular Determinants Influencing this compound Aroma Characteristics

The aroma profile of a chemical compound is fundamentally dictated by its molecular structure. oup.com Factors such as the arrangement of atoms, the types of functional groups present, molecular geometry, and stereochemistry are crucial for the perception of an aroma compound. oup.comperfumerflavorist.com In the case of this compound, its characteristic aroma arises from the interplay of its constituent parts: the hexyl ester group and the chiral lactate moiety.

This compound is described as having a mild, sweet, floral, and fruity aroma, with some sources noting faint pear-like characteristics. thegoodscentscompany.comparchem.com Its chemical structure, hexyl 2-hydroxypropanoate, consists of a six-carbon alkyl chain (hexyl group) attached to a lactate molecule via an ester linkage. ontosight.ainih.gov The degradation of compounds like hexanal (B45976) can lead to the formation of hexanol, which can then be esterified with lactate to form this compound, a process that occurs during the fermentation of certain foods and beverages. researchgate.net

Influence of the Hexyl Group and Lactate Moiety

The Lactate Moiety: The lactate portion, with its hydroxyl (-OH) group at the alpha-position relative to the ester, is critical. This functional group arrangement contributes to the creamy, buttery, and mild characteristics of lactate esters. wikipedia.org For example, ethyl lactate, a closely related compound, is described as having a mild, buttery, and creamy odor with fruity and coconut undertones when diluted. wikipedia.org The presence of both the hydroxyl and ester groups allows for specific interactions with olfactory receptors, differentiating its aroma from simple hexyl esters like hexyl acetate.

Table 1: Research Findings on the Aroma Profile of this compound and Related Compounds

Compound Reported Aroma Descriptors Context/Source Citation
This compound Sweet, floral Fragrance chemical parchem.com
Faint, sweet, fruity, pear Flavor and fragrance ingredient thegoodscentscompany.com
Mild, fruity General description ontosight.ai
Ethyl Lactate Mild, buttery, creamy, hints of fruit and coconut General description wikipedia.org
Whey, creamy Found in soft white cheese biruni.edu.tr
Fruity Found in Baijiu nih.gov
Hexyl Acetate Green Found in soft white cheese biruni.edu.tr
Fruity, green Found in cheese fermentation frontiersin.org
Ethyl Hexanoate Fruity Found in Baijiu rsc.org

Impact of Stereochemistry

This compound is a chiral molecule due to the stereocenter on the second carbon of the lactate structure. wikipedia.orggoogle.com This means it exists as two distinct stereoisomers (enantiomers): (R)-hexyl lactate and (S)-hexyl lactate. While specific research detailing the distinct aromas of this compound enantiomers is limited, extensive studies on other chiral lactate esters, such as ethyl lactate, have demonstrated that stereoisomerism is a critical determinant of aroma quality.

Research on ethyl lactate enantiomers found in Baijiu revealed that the two forms have different aroma nuances. researchgate.net This principle, where enantiomers of a chiral odorant can have different smells, is a well-established phenomenon in flavor and fragrance science. The distinct spatial arrangement of atoms in each isomer leads to different interactions with the chiral environment of olfactory receptors.

Table 2: Research Findings on the Influence of Stereochemistry on the Aroma of Ethyl Lactate

Stereoisomer Aroma Profile Recognition Threshold (in water) Citation
(+)-Ethyl d-lactate (R-isomer) Sweet, fruity, green leaves-like, with peach and citrus nuances 15,400 µg/L researchgate.net

Interaction with Olfactory Receptors

The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) in the nasal epithelium. koreascience.krgoogle.com These receptors are typically G protein-coupled receptors (GPCRs) that bind to odorant molecules, initiating a signaling cascade that results in the perception of a specific smell. koreascience.krgoogle.com

ORs often exhibit loose specificity, meaning a single receptor can be activated by multiple, structurally related odorants, and one odorant can bind to several different receptors. nih.gov While the specific receptors for this compound have not been fully characterized, research on related compounds provides valuable insights.

Receptors for Related Esters: Studies on Drosophila melanogaster identified an olfactory receptor, Or22a, that is highly responsive to ethyl hexanoate and methyl hexanoate. researchgate.net Given the structural similarity, it is plausible that human olfactory receptors with similar binding pockets are involved in the perception of this compound.

Lactate-Sensing Receptors: Intriguingly, research has also identified olfactory receptors that are directly activated by lactate. koreascience.kr This suggests that the lactate moiety of the this compound molecule could be a primary driver for binding to a specific class of ORs, while the hexyl "tail" modulates the binding affinity and the qualitative nature of the perceived aroma. The interaction likely involves various forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions within the receptor's binding pocket. google.com

Table 3: Compound Names Mentioned in the Article

Compound Name
(R)-hexyl lactate
(S)-hexyl lactate
1-hexanol
Acetic acid
Citric acid
Ethyl acetate
Ethyl hexanoate
Ethyl lactate
Geraniol
Hexanal
Hexanoic acid
Hexyl acetate
Hexyl alcohol
This compound
Isoamyl acetate
Lactic acid
Malic acid
Methyl hexanoate

Advanced Analytical Methodologies for Hexyl Lactate Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for isolating hexyl lactate (B86563) from other components in a sample. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Given its volatility, gas chromatography (GC) is a highly effective and commonly used technique for the analysis of hexyl lactate. The method involves vaporizing the sample and passing it through a long capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.

Detailed research findings demonstrate the use of GC coupled with various detectors for analyzing esters like this compound in diverse matrices such as alcoholic beverages and animal feed. legislation.gov.ukembrapa.br For instance, the analysis of volatile compounds in Chinese liquor and other fermented products often employs GC. nih.gov A typical setup involves headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by injection into the GC system.

The operational parameters of the GC system are optimized to achieve good resolution and sharp peaks. Key parameters include the type of capillary column, the carrier gas flow rate, and the oven temperature program.

Table 1: Example of GC Instrumental Parameters for Analysis of Volatile Esters

Parameter Setting
Column HP-5 MS (30 m × 250 µm × 0.25 µm) mdpi.com
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min) mdpi.com
Injector Temperature 250 °C embrapa.br
Oven Program Initial 40°C (hold 3-5 min), ramp at 3-5°C/min to 250-300°C, hold for 5 min embrapa.brmdpi.com

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

The temperature program is crucial; it starts at a low temperature to trap volatile compounds at the head of the column and then gradually increases to elute compounds in order of their boiling points. chromatographyonline.com This ensures that even compounds present in trace amounts are detected with sharp peaks. chromatographyonline.com

While GC is often preferred, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can also be applied to this compound analysis. LC separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase. sysrevpharm.org This technique is especially useful for less volatile compounds or when derivatization is undesirable.

The primary challenge in using standard HPLC for this compound is detection, as it lacks a strong chromophore, making UV detection difficult. Therefore, alternative detectors like Refractive Index (RI) detectors or, more powerfully, mass spectrometers are required. mdpi.com

For related compounds like lactic acid, reversed-phase HPLC methods have been developed. semanticscholar.org These methods often require pre-column derivatization to attach a UV-absorbing molecule to the analyte, enhancing detection sensitivity. semanticscholar.org For direct analysis, ion-exchange or ion-exclusion chromatography can be used for the parent acid, lactic acid. currentseparations.comnih.gov For esters like this compound, reversed-phase columns such as C18 or Phenyl-Hexyl are suitable. lcms.czlabcluster.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.czacs.org

Table 2: Typical LC Parameters for Analysis of Related Organic Acids/Esters

Parameter Setting
Column Reversed-Phase C18 or Phenyl-Hexyl lcms.czlabcluster.com
Mobile Phase Gradient of water and acetonitrile/methanol, often with an additive like formic acid lcms.cz
Flow Rate 0.2 - 1.0 mL/min acs.orgacs.org

| Detector | Mass Spectrometry (MS), Refractive Index (RI) |

Mass Spectrometry Coupling and Detection Strategies for this compound

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for both identification and quantification. The mass spectrometer acts as a highly specific and sensitive detector, providing information about the molecular weight and structure of the eluting compounds.

In GC-MS, as this compound elutes from the GC column, it enters the MS ion source, where it is typically fragmented by Electron Ionization (EI). The resulting mass spectrum, a pattern of charged fragments, serves as a chemical fingerprint. The PubChem database records a GC-MS (EI) spectrum for this compound with characteristic high-abundance peaks at mass-to-charge ratios (m/z) of 45, 43, 41, and 84. nih.gov This fragmentation pattern allows for unambiguous identification. Regulatory methods for analyzing this compound in animal feed specify the use of GC-MS. legislation.gov.uk

In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which typically keep the molecule intact, showing a prominent peak for the protonated molecule [M+H]+ or other adducts. mdpi.com This is highly advantageous for quantification. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions. acs.org This technique, known as Multiple Reaction Monitoring (MRM), is the gold standard for quantitative analysis in complex matrices. acs.org

Development and Validation of Analytical Protocols for this compound in Complex Mixtures

To ensure that an analytical method provides reliable and accurate results, it must be properly developed and validated. sysrevpharm.org This is particularly critical when quantifying this compound in complex matrices like food, beverages, or biological samples, where other compounds can interfere with the analysis. acs.org

The development process involves optimizing sample preparation (e.g., extraction, cleanup) and the instrumental conditions (as described in sections 5.1 and 5.2) to achieve the desired performance. researchgate.net

Once developed, the method is validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). sysrevpharm.org Validation confirms the method's suitability for its intended purpose by assessing several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards and demonstrating a high correlation coefficient (R²) for the calibration curve, often greater than 0.99. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a spiked sample) and calculating the percent recovery. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.comnih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. mdpi.comnih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. sysrevpharm.org

Validated GC-MS and LC-MS methods for other volatile esters and metabolites in complex matrices like liquor and biological fluids report high recoveries (e.g., 86-118%), good repeatability (RSD < 10%), and low detection limits, demonstrating the feasibility of establishing similar protocols for this compound. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Lactic acid
Ethyl lactate
Acetonitrile
Methanol

Environmental Profile and Ecotoxicological Considerations of Hexyl Lactate

Biodegradation Studies and Environmental Fate of Hexyl Lactate (B86563)

Hexyl lactate, as an ester of lactic acid and hexanol, is recognized for its favorable environmental profile, particularly its susceptibility to biodegradation. archivemarketresearch.comresearchgate.netnih.gov Studies on alkyl lactates indicate that these compounds are readily biodegradable, suggesting a low potential for persistence in the environment. researchgate.netnih.gov

Pathways and Kinetics of Environmental Degradation

The primary pathway for the environmental degradation of this compound is initiated by chemical hydrolysis of its ester bond. nih.govacs.org This abiotic process is influenced by environmental factors such as moisture, temperature, and pH. nih.govacs.org The hydrolysis cleaves the molecule into its constituent parts: lactic acid and n-hexanol. researchgate.net

This initial cleavage is followed by biotic degradation, where microorganisms utilize the resulting monomers as carbon sources. frontiersin.org The general mechanism involves the adherence of microorganisms to the substrate, followed by enzymatic action that further breaks down the molecules, ultimately leading to mineralization into carbon dioxide and water. frontiersin.org

Studies on a range of alkyl lactates have demonstrated that they are readily biodegradable, with degradation rates exceeding 60% in standard tests. nih.gov The rate of degradation is dependent on the specific environmental conditions and the microbial populations present. acs.org The kinetics of this process for polyesters can be complex, sometimes following multiphase patterns where an initial rapid phase is followed by a slower one. acs.org

Assessment of Biodegradation Products and Their Environmental Implications

The environmental degradation of this compound yields two primary products:

Lactic Acid: A naturally occurring and ubiquitous organic acid, lactic acid is readily metabolized by a wide variety of microorganisms and does not pose an environmental hazard. frontiersin.orgmdpi.com It is a key intermediate in metabolic pathways in many organisms.

n-Hexanol: This six-carbon alcohol is also subject to biodegradation by environmental microbes.

Toxicity Assessments in Environmental Models

Ecotoxicological studies are essential for characterizing the potential impact of chemical compounds on ecosystems. For alkyl lactates, including this compound, research indicates generally low ecotoxicity, which, combined with their ready biodegradability, contributes to their classification as environmentally acceptable compounds. nih.govmdpi.com

Acute and Chronic Ecotoxicity Profiling in Aquatic Biota (e.g., bacteria, crustacean, algae)

The ecotoxicity of lactic acid and its alkyl esters has been experimentally studied in key aquatic organisms representing different trophic levels. nih.gov The assessment generally involves determining the concentration of a substance that causes an adverse effect—such as mortality or growth inhibition—over a specific period. europa.eu

Bacteria: While specific comprehensive studies on the environmental ecotoxicity of this compound on diverse bacterial communities are limited, related research provides some insight. For instance, the bacterium Shewanella oneidensis MR-1 has been cultivated on lactate with poised graphite (B72142) electrodes without showing obvious toxicity effects. This suggests that lactate, a primary breakdown product, is well-tolerated by at least some environmentally relevant bacteria.

Crustaceans: Studies on the crustacean Daphnia magna, a standard model for aquatic invertebrate toxicity, have been conducted for various alkyl lactates. nih.gov These tests help determine the acute immobilization (EC50) and chronic effects on reproduction. For lactate esters, the toxicity to Daphnia magna was found to be slightly higher than that predicted by baseline non-polar narcotic toxicity models for shorter alkyl chains (methyl, ethyl, propyl), while longer chains align more closely with baseline predictions. nih.gov

A summary of ecotoxicity findings for the alkyl lactate class is presented below.

Test OrganismTrophic LevelEndpointGeneral Finding for Alkyl LactatesReference
Pseudokirchneriella subcapitataAlgae (Producer)Growth Inhibition (EC50)Ecotoxicity evaluated as part of a favorable environmental profile. nih.gov
Daphnia magnaCrustacean (Primary Consumer)Immobilization (EC50)Shorter chain esters slightly more toxic than baseline non-polar narcotics. nih.gov
Brachydanio rerio (Zebrafish)Fish (Secondary Consumer)Acute Mortality (LC50)Shorter chain esters slightly more toxic than baseline non-polar narcotics. nih.gov

This table presents generalized findings for the alkyl lactate ester class based on available research. Specific quantitative data for this compound was not detailed in the reviewed sources.

Regulatory and Safety Aspects in the Environmental Context of this compound Usage

The regulatory standing of this compound reflects its generally low environmental and health hazard profile. It is subject to various chemical registration and assessment frameworks globally.

Under Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS), now the Australian Industrial Chemicals Introduction Scheme (AICIS), this compound underwent a tier I environmental assessment. nih.gov This level of assessment is typically for chemicals with a low potential for environmental exposure or hazard.

In the European Economic Area, the related compound 2-ethylthis compound is registered under the REACH regulation, indicating that its manufacturing and importation have been documented and assessed by the European Chemicals Agency (ECHA). europa.eu

A significant regulatory decision in the United States was made by the Environmental Protection Agency (EPA) concerning 2-ethylthis compound, a structurally similar compound. The EPA established an exemption from the requirement of a tolerance for residues of 2-ethylthis compound when used as an inert ingredient (solvent) in pesticide formulations applied to growing crops, raw agricultural commodities after harvest, or animals. federalregister.gov This decision was based on a review of toxicity data which concluded there is a reasonable certainty of no harm from aggregate exposure. federalregister.gov

Q & A

Q. What are the critical safety protocols for handling hexyl lactate in laboratory settings?

  • Methodological Guidance :
    • Use tight-fitting safety goggles and face shields compliant with NIOSH (US) or EN 166 (EU) standards during handling .
    • Inspect gloves before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves according to laboratory waste protocols .
    • For novel reactions involving this compound, consult literature precedents and obtain approval from the principal investigator (PI) before scaling up .

Q. How can researchers determine this compound’s aqueous solubility for experimental design?

  • Methodological Guidance :
    • Refer to the Handbook of Aqueous Solubility Data: this compound (CAS 20279-51-0) has a solubility of 2.7 g/L (1.55 × 10⁻² mol/L) at 25°C .
    • Validate solubility experimentally using gravimetric or spectrophotometric methods under controlled temperature conditions. Document deviations from literature values in supplementary materials .

Q. What analytical techniques are recommended for characterizing this compound in synthetic mixtures?

  • Methodological Guidance :
    • Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for structural confirmation.
    • For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Cross-reference with CAS 20279-51-0 spectral databases .

Q. How should researchers ensure reproducibility in this compound-based experiments?

  • Methodological Guidance :
    • Document reaction conditions (e.g., temperature, solvent ratios, catalyst loading) in detail, adhering to journal guidelines like those from the Beilstein Journal of Organic Chemistry .
    • Include raw data for at least five replicate experiments in supporting information, with statistical analysis of variance (ANOVA) to confirm consistency .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved?

  • Methodological Guidance :
    • Cross-validate data using authoritative databases:
  • ECHA REACH Dossiers : Check for regulatory submissions on this compound derivatives (e.g., 2-ethylthis compound, CAS 6283-86-9) .
  • WHO/FAO Reports : Review toxicological profiles to identify environmental or pH-dependent stability factors .
    • Perform controlled degradation studies under varying pH and temperature conditions, using HPLC to quantify breakdown products .

Q. What strategies optimize this compound synthesis for high-yield, low-impurity outcomes?

  • Methodological Guidance :
    • Employ esterification catalysis (e.g., lipase enzymes or acid catalysts) with real-time monitoring via Fourier-transform infrared spectroscopy (FTIR) to track reaction progress .
    • Use response surface methodology (RSM) to model variables (e.g., molar ratios, reaction time) and identify optimal conditions .

Q. How can this compound’s biological activity be assessed in pharmacological or cosmetic research?

  • Methodological Guidance :
    • In vitro assays : Test antimicrobial activity using broth microdilution (CLSI guidelines) or anti-inflammatory effects via cytokine inhibition assays (e.g., IL-6/IL-8 in keratinocyte cultures) .
    • Compare results to structurally similar esters (e.g., lauryl lactate, myristyl lactate) to establish structure-activity relationships (SAR) .

Q. What regulatory frameworks govern this compound’s use in cross-disciplinary research?

  • Methodological Guidance :
    • EU Compliance : Verify restrictions via CosIng and SCCS opinions, particularly for cosmetic applications .
    • Environmental Safety : Assess biodegradability using OECD 301 guidelines and ecotoxicity via Daphnia magna assays, referencing ECHA IUCLID entries .

Q. How do structural modifications of this compound affect its physicochemical properties?

  • Methodological Guidance :
    • Synthesize analogs (e.g., branched-chain or unsaturated derivatives) and compare logP values using shake-flask or chromatographic methods.
    • Correlate solubility and partition coefficients with applications (e.g., fragrance retention vs. drug delivery) using Hansen solubility parameters .

Q. What advanced computational models predict this compound’s environmental fate or metabolic pathways?

  • Methodological Guidance :
    • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with microbial enzymes for biodegradation studies.
    • Apply quantitative structure-activity relationship (QSAR) models via the OECD QSAR Toolbox to estimate toxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.